REACTION_CXSMILES
|
C(OC(=O)[NH:10][CH2:11][C:12]1[NH:13][C:14](=[O:22])[C:15]2[CH:21]=[CH:20][CH:19]=[N:18][C:16]=2[N:17]=1)C1C=CC=CC=1.CC(OC)(C)C>Br>[NH2:10][CH2:11][C:12]1[NH:13][C:14](=[O:22])[C:15]2[CH:21]=[CH:20][CH:19]=[N:18][C:16]=2[N:17]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was filtrated
|
Type
|
WASH
|
Details
|
washed with TBME
|
Name
|
|
Type
|
product
|
Smiles
|
NCC=1NC(C2=C(N1)N=CC=C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |